molecular formula C16H9BrClNOS B2850186 (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone CAS No. 343376-21-6

(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone

Cat. No.: B2850186
CAS No.: 343376-21-6
M. Wt: 378.67
InChI Key: ZUFFYJSDVRICLA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone is a useful research compound. Its molecular formula is C16H9BrClNOS and its molecular weight is 378.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and spectral characterization of novel compounds related to (4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone. For instance, Shahana and Yardily (2020) conducted studies on the synthesis, spectral characterization, and docking studies of similar thiazolyl and thiophene derivatives. Their work involved structural optimization and theoretical vibrational spectra analysis using density functional theory calculations. These studies are crucial for understanding the structural and electronic properties of such compounds, which are essential for their potential applications in medicinal chemistry and materials science (M. Shahana & A. Yardily, 2020).

Biological Activities

The compound and its derivatives have been investigated for various biological activities. For example, antimicrobial and antiviral activities have been a significant focus of research. Sharma et al. (2009) synthesized and evaluated (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones and (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues for their antimicrobial and antiviral potential, indicating the compound's potential as a precursor in developing pharmaceutical agents with specific antimicrobial properties (D. Sharma et al., 2009).

Antioxidant Properties

Compounds structurally related to this compound have also been synthesized and evaluated for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives and assessed their in vitro antioxidant activities, suggesting these compounds' potential in developing novel antioxidants (Yasin Çetinkaya et al., 2012).

Enantiomerically Pure Derivatives

Research into the synthesis of enantiomerically pure derivatives of related compounds highlights the importance of stereochemistry in the development of pharmaceuticals and fine chemicals. Zhang et al. (2014) developed a method for the synthesis of enantiomerically pure diarylethanes starting from similar methanone compounds, underscoring the compound's versatility in organic synthesis (Shuo Zhang et al., 2014).

Properties

IUPAC Name

(4-bromophenyl)-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNOS/c17-12-5-1-10(2-6-12)15(20)14-9-19-16(21-14)11-3-7-13(18)8-4-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFFYJSDVRICLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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